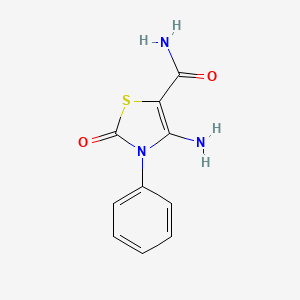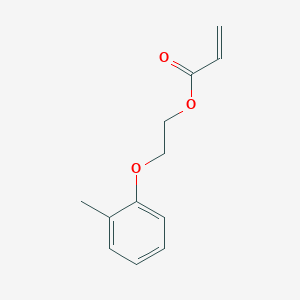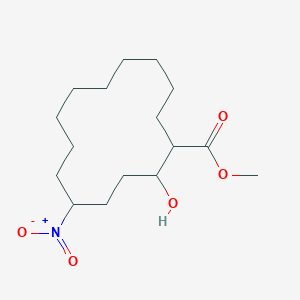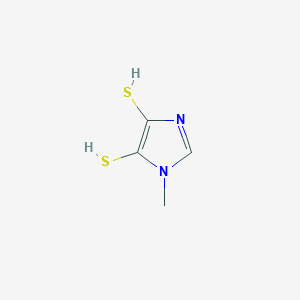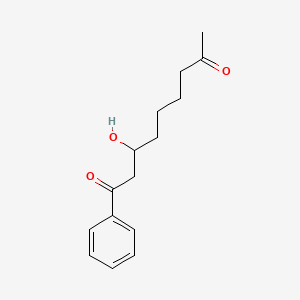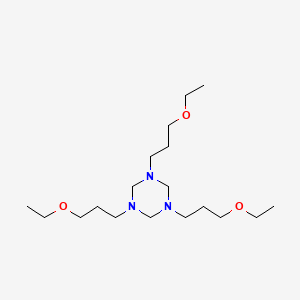![molecular formula C12H16O2 B14311063 Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate CAS No. 116084-42-5](/img/structure/B14311063.png)
Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.5]octa-4,6-diene core with methyl groups at the 6 and 7 positions and a carboxylate ester functional group at the 4 position. The spirocyclic framework imparts significant rigidity and unique chemical properties to the molecule, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octa-4,6-diene derivatives, including Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate, can be achieved through a one-pot approach involving the use of para-quinone methides. This method proceeds smoothly under mild conditions and does not require the use of metals . The reaction typically involves the 1,6-conjugate addition induced dearomatization of para-quinone methides, resulting in high yields of the desired spirocyclic products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester to other functional groups, such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate has several scientific research applications, including:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s biological activity could lead to the identification of new therapeutic agents for various diseases.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, materials, and polymers.
Wirkmechanismus
The mechanism by which Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate exerts its effects depends on its interactions with molecular targets and pathways. The spirocyclic structure may enable the compound to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further investigation through biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octa-4,7-dien-6-one: This compound shares the spirocyclic core but lacks the methyl groups and carboxylate ester functional group.
4,5,6,7,8-Pentafluoro-6-nitro-1-oxaspiro[2.5]octa-4,7-diene: This derivative features additional fluorine and nitro substituents, altering its chemical properties and reactivity.
Uniqueness
Methyl 6,7-dimethylspiro[25]octa-4,6-diene-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
| 116084-42-5 | |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
methyl 5,6-dimethylspiro[2.5]octa-5,7-diene-8-carboxylate |
InChI |
InChI=1S/C12H16O2/c1-8-6-10(11(13)14-3)12(4-5-12)7-9(8)2/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
GYLXSGWOJDEWQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C2(C1)CC2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


